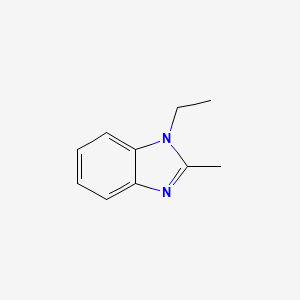
2-Cloro-1-nitro-4-(trifluorometil)benceno
Descripción general
Descripción
2-Chloro-1-nitro-4-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C7H3ClF3NO2 and its molecular weight is 225.55 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-1-nitro-4-(trifluoromethyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-1-nitro-4-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-nitro-4-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal
2-Cloro-1-nitro-4-(trifluorometil)benceno: se explora en la química medicinal por su potencial como bloque de construcción en la síntesis farmacéutica . Sus grupos nitro y trifluorometil que retiran electrones pueden influir en la reactividad del anillo bencénico, convirtiéndolo en un intermedio valioso en la construcción de moléculas más complejas que pueden tener efectos terapéuticos.
Agricultura
En el sector agrícola, este compuesto se estudia por su uso en el desarrollo de nuevos pesticidas . La presencia de los grupos cloro y nitro podría aprovecharse para interrumpir las vías biológicas en las plagas, proporcionando una base química para nuevos agroquímicos más efectivos.
Ciencia de Materiales
La estructura única del compuesto es beneficiosa en la ciencia de materiales, particularmente en la síntesis de polímeros y recubrimientos donde el grupo trifluorometil puede impartir propiedades deseables como resistencia a la degradación e inercia química .
Ciencia Ambiental
Los científicos ambientales están interesados en This compound debido a su posible impacto en la salud ambiental. Se realiza investigación para comprender su comportamiento en los ecosistemas, incluidos sus productos de descomposición y sus efectos .
Química Analítica
Este químico sirve como un estándar o compuesto de referencia en métodos analíticos como la HPLC (cromatografía líquida de alto rendimiento), ayudando en la identificación y cuantificación de compuestos similares en varias muestras .
Química Sintética
En la química sintética, This compound es un reactivo versátil. Se utiliza en la síntesis de colorantes, pigmentos y otros compuestos orgánicos. Sus grupos reactivos permiten una amplia gama de transformaciones químicas, convirtiéndolo en un elemento básico en los laboratorios de síntesis .
Mecanismo De Acción
Target of Action
It’s known that this compound is used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it’s involved in.
Mode of Action
As an intermediate in organic synthesis, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds .
Biochemical Pathways
As an intermediate in organic synthesis, it’s likely involved in various pathways depending on the specific reactions it’s used in .
Result of Action
As an intermediate in organic synthesis, its effects would likely depend on the specific reactions it’s involved in .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-1-nitro-4-(trifluoromethyl)benzene. For instance, it may be altered by light . Also, it should be stored in a dry, well-ventilated place away from light .
Análisis Bioquímico
Biochemical Properties
2-Chloro-1-nitro-4-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics . The interaction with these enzymes often leads to the formation of reactive intermediates that can further participate in biochemical pathways. Additionally, 2-Chloro-1-nitro-4-(trifluoromethyl)benzene can act as an inhibitor for certain enzymes, affecting their catalytic activity and altering metabolic processes .
Cellular Effects
The effects of 2-Chloro-1-nitro-4-(trifluoromethyl)benzene on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammatory responses . It can induce changes in gene expression, leading to the upregulation or downregulation of specific genes involved in cellular metabolism and stress responses. Furthermore, 2-Chloro-1-nitro-4-(trifluoromethyl)benzene can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and cellular homeostasis .
Molecular Mechanism
At the molecular level, 2-Chloro-1-nitro-4-(trifluoromethyl)benzene exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as proteins and nucleic acids . This binding can lead to enzyme inhibition or activation, depending on the specific target. For example, the compound can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates . Additionally, 2-Chloro-1-nitro-4-(trifluoromethyl)benzene can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-nitro-4-(trifluoromethyl)benzene can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to the formation of degradation products with different biochemical properties . Long-term exposure to 2-Chloro-1-nitro-4-(trifluoromethyl)benzene has been shown to cause persistent changes in cellular function, including alterations in cell proliferation and apoptosis . These temporal effects are important considerations in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-Chloro-1-nitro-4-(trifluoromethyl)benzene vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological processes, while higher doses can lead to significant biochemical and toxicological effects . Threshold effects have been observed, where a certain dosage level triggers a marked response in the organism. High doses of 2-Chloro-1-nitro-4-(trifluoromethyl)benzene can result in toxic effects, including liver and kidney damage, as well as adverse effects on the nervous system .
Metabolic Pathways
2-Chloro-1-nitro-4-(trifluoromethyl)benzene is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can further participate in biochemical reactions. The compound can also affect metabolic flux by altering the activity of key enzymes involved in energy production and detoxification processes . Additionally, 2-Chloro-1-nitro-4-(trifluoromethyl)benzene can influence metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Chloro-1-nitro-4-(trifluoromethyl)benzene is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biochemical effects. For example, higher concentrations of 2-Chloro-1-nitro-4-(trifluoromethyl)benzene in the liver can lead to increased metabolic activity and potential toxicity .
Subcellular Localization
The subcellular localization of 2-Chloro-1-nitro-4-(trifluoromethyl)benzene plays a crucial role in its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, its presence in the mitochondria can affect mitochondrial function and energy production . Understanding the subcellular localization of 2-Chloro-1-nitro-4-(trifluoromethyl)benzene is essential for elucidating its precise biochemical mechanisms.
Propiedades
IUPAC Name |
2-chloro-1-nitro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-5-3-4(7(9,10)11)1-2-6(5)12(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWWSPDHNLAYRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193190 | |
| Record name | 2-Chloro-1-nitro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402-11-9 | |
| Record name | 3-Chloro-4-nitrobenzotrifluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=402-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-nitro-4-(trifluoromethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1-nitro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-nitro-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-1-NITRO-4-(TRIFLUOROMETHYL)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R64P5E4VW4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1,3-Benzenediamine, 4,4'-[(4-methyl-1,3-phenylene)bis(azo)]bis[6-methyl-](/img/structure/B1584609.png)



